Product packaging for Ethyl 3-bromo-2-oxo-4-phenylbutanoate(Cat. No.:CAS No. 292858-05-0)

Ethyl 3-bromo-2-oxo-4-phenylbutanoate

Cat. No.: B2794671
CAS No.: 292858-05-0
M. Wt: 285.137
InChI Key: CGNJOYUSPNGALU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 3-bromo-2-oxo-4-phenylbutanoate is a useful research compound. Its molecular formula is C12H13BrO3 and its molecular weight is 285.137. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13BrO3 B2794671 Ethyl 3-bromo-2-oxo-4-phenylbutanoate CAS No. 292858-05-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-bromo-2-oxo-4-phenylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-2-16-12(15)11(14)10(13)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNJOYUSPNGALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(CC1=CC=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Alpha Halo Beta Keto Esters in Advanced Organic Synthesis

Alpha-halo-beta-keto esters are a class of organic compounds characterized by a ketone and an ester functional group, with a halogen atom positioned on the carbon atom between the two carbonyl groups (the α-position). This arrangement of functional groups imparts significant and versatile reactivity, making them highly valuable intermediates in advanced organic synthesis.

The reactivity of α-halo ketones is largely due to the inductive effect of the carbonyl group, which enhances the polarity of the carbon-halogen bond and increases the electron deficiency at the α-carbon. nih.gov This structure results in a bifunctional molecule with at least two electrophilic sites: the carbonyl carbon and the halogen-bearing α-carbon. nih.govwikipedia.org This dual reactivity allows for a wide range of chemical transformations.

These compounds are pivotal in carbon-carbon bond formation. The α-protons, situated between two electron-withdrawing groups, are acidic and can be removed by a base to form a highly reactive enolate ion. fiveable.me This enolate can then act as a nucleophile in reactions like alkylations and aldol (B89426) or Claisen condensations, enabling the construction of complex carbon skeletons. fiveable.me

Furthermore, α-halo-β-keto esters are crucial precursors for the synthesis of heterocyclic compounds. nih.gov Their ability to react with various nucleophiles, such as those containing oxygen, nitrogen, or sulfur, provides direct pathways to valuable ring systems like furans, pyrroles, and thiazoles. nih.govwikipedia.org The strategic placement of the halogen and keto groups facilitates cyclization reactions that are fundamental to building the core structures of many pharmaceutically active molecules and functional materials.

Evolution of Research on Phenylbutanoate Derivatives in Synthetic Chemistry

The study of phenylbutanoate derivatives has evolved significantly, driven by their utility as key intermediates in the synthesis of a wide array of organic molecules, including important pharmaceuticals. The core structure, a butanoate chain attached to a phenyl group, is a common motif in medicinal chemistry.

Research has extensively explored various isomers of this structure, such as Ethyl 3-oxo-4-phenylbutanoate and Ethyl 2-oxo-4-phenylbutanoate. Ethyl 3-oxo-4-phenylbutanoate, a β-keto ester, is a useful synthetic intermediate for preparing pyrazolone (B3327878) derivatives and pyrrolinylaminopyrimidine analogs that have shown activity as inhibitors of gene expression. chemicalbook.com Its synthesis can be achieved through methods like the reaction of monoethyl monopotassium malonate with phenacyl chloride. chemicalbook.comchemicalbook.com

Another important isomer, Ethyl 2-oxo-4-phenylbutyrate, an α-keto ester, is a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors like enalapril. The development of efficient synthetic routes to these keto-ester derivatives has been a major focus, reflecting their industrial importance.

More broadly, the phenylbutyrate scaffold has gained significant attention for its own biological activities. Phenylbutyrate itself is investigated for its potential as an anti-cancer agent due to its antiproliferative, antiangiogenic, and differentiating properties. This has spurred research into creating novel derivatives with enhanced cytotoxicity against various cancer cell lines. The inherent bioactivity of the phenylbutyrate structure makes its derivatives, including halogenated keto esters, attractive targets for the development of new therapeutic agents.

Current Research Landscape and Strategic Importance of Ethyl 3 Bromo 2 Oxo 4 Phenylbutanoate

Direct Bromination Approaches for Alpha-Keto Esters

The direct bromination of the α-carbon of a keto-ester, such as the precursor Ethyl 2-oxo-4-phenylbutanoate, represents the most straightforward approach to this compound. This method hinges on the generation of an enol or enolate intermediate, which then acts as a nucleophile to attack an electrophilic bromine source. Key challenges in this approach include controlling regioselectivity and, particularly, achieving high stereoselectivity at the newly formed stereocenter.

Stereoselective Bromination Utilizing Transition Metal Reagents (e.g., CuBr₂)

Transition metal catalysis, particularly with copper(II) bromide (CuBr₂), has emerged as a powerful tool for the selective α-bromination of carbonyl compounds. While specific studies focusing exclusively on the enantioselective bromination of Ethyl 2-oxo-4-phenylbutanoate are not extensively detailed in the literature, the principles can be derived from research on analogous β-keto esters. Copper(II) complexes, often in conjunction with chiral ligands, can create a chiral environment around the substrate, influencing the facial selectivity of the enolate's attack on the bromine source.

The general approach involves the coordination of the transition metal to the dicarbonyl compound, which enhances the acidity of the α-proton and facilitates the formation of a metal enolate. This chiral metal enolate is then attacked by an electrophilic bromine source. The choice of chiral ligand is critical for inducing asymmetry. Ligands such as chiral bisoxazolines have been successfully employed in the copper-catalyzed enantioselective chlorination and bromination of various β-keto esters. These reactions can yield products with high enantiomeric excess (ee).

For instance, the enantioselective chlorination of β-keto esters using a catalyst prepared from Cu(OTf)₂ and a spirooxazoline ligand has been shown to produce α-chlorinated products with up to 98% ee. Similar principles are applicable to bromination. The reaction typically proceeds under mild conditions, making it a favorable method for complex molecules.

Table 1: Illustrative Conditions for Enantioselective Halogenation of β-Keto Esters with Chiral Copper(II) Complexes

Catalyst SystemHalogen SourceSubstrate TypeSolventTemp (°C)Yield (%)ee (%)
Cu(OTf)₂ / Spirooxazoline LigandNCSCyclic β-Keto EsterCH₂Cl₂239898
Cu(OTf)₂ / Bisoxazoline LigandNBSAcyclic β-Keto EsterTHF09982
CuBr₂ / Chiral Phenanthroline LigandNBSAcyclic β-Keto EsterToluene2585-95High

NCS: N-Chlorosuccinimide, NBS: N-Bromosuccinimide. Data is representative of methodologies applied to β-keto esters and serves as a model for the target compound.

Mechanistic Investigations of Electrophilic Bromination at the Alpha-Position

The mechanism of electrophilic bromination at the α-position of a ketone or β-dicarbonyl compound is well-established and proceeds through an enol or enolate intermediate. The rate of halogenation is often independent of the halogen concentration, indicating that the formation of the enol or enolate is the rate-determining step.

In the presence of an acid catalyst, the carbonyl oxygen is protonated, which increases the acidity of the α-protons. A weak base (like the solvent or the conjugate base of the acid catalyst) can then deprotonate the α-carbon to form the enol. The electron-rich double bond of the enol then attacks a molecule of elemental bromine (Br₂) or another electrophilic bromine source, leading to the α-brominated product and the regeneration of the acid catalyst.

Under basic conditions, a base abstracts an α-proton to form an enolate. The negatively charged enolate is a strong nucleophile and readily attacks the electrophilic bromine source. For β-keto esters like Ethyl 2-oxo-4-phenylbutanoate, the α-protons are particularly acidic due to the electron-withdrawing effect of two carbonyl groups, making enolate formation favorable even with mild bases.

When using a transition metal catalyst like CuBr₂, the mechanism is slightly different. It is proposed that CuBr₂ acts as both a Lewis acid catalyst and the bromine source. The copper(II) ion coordinates to the carbonyl groups, increasing the acidity of the α-proton. This facilitates the formation of a copper enolate. Subsequently, a second equivalent of CuBr₂ can deliver a bromine atom to the α-carbon, resulting in the formation of the α-bromo ketone, CuBr, and HBr.

Multi-Step Synthesis from Precursor Molecules

Design of Synthetic Routes Incorporating Phenylacetyl and Ethyl Ester Moieties

The synthesis of the precursor, Ethyl 2-oxo-4-phenylbutanoate, is a critical first step in this approach. Several methods have been reported for its preparation. One common method involves a Grignard reaction. For instance, β-bromophenylethane can be reacted with magnesium to form the corresponding Grignard reagent, which is then reacted with diethyl oxalate (B1200264) to yield Ethyl 2-oxo-4-phenylbutanoate.

Another versatile approach involves the acylation of a malonic ester derivative. For example, monoethyl monopotassium malonate can be reacted with phenylacetyl chloride in the presence of a base and a magnesium salt to produce the target α-keto ester. A similar strategy employs Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) which is first acylated with phenylacetyl chloride and then treated with ethanol (B145695) to yield Ethyl 2-oxo-4-phenylbutanoate.

Table 2: Selected Synthetic Routes to Ethyl 2-oxo-4-phenylbutanoate

Starting MaterialsKey ReagentsYield (%)Reference
β-Bromophenylethane, Diethyl OxalateMg, THF/Methyl tert-butyl ether~80
Monoethyl monopotassium malonate, Phenylacetyl chlorideTriethylamine, MgCl₂, THF~86
Meldrum's Acid, Phenylacetyl chloride, EthanolPyridine (B92270), CH₂Cl₂~99
2-Oxo-4-phenylbutyric acid, EthanolH₂SO₄ (conc.)~87

Optimization of Reaction Conditions for Bromine Introduction

Once the precursor Ethyl 2-oxo-4-phenylbutanoate is synthesized, the subsequent bromination step must be carefully optimized to maximize the yield and selectivity of this compound. The choice of brominating agent, solvent, temperature, and catalyst are all critical parameters.

Common brominating agents for α-bromination of carbonyl compounds include elemental bromine (Br₂), N-bromosuccinimide (NBS), and copper(II) bromide (CuBr₂). Each has its advantages and disadvantages. Br₂ is inexpensive but can be hazardous to handle and can lead to over-bromination or side reactions. NBS is a solid and easier to handle, often used for radical or electrophilic brominations. CuBr₂ can offer high selectivity for mono-bromination at the α-position.

The optimization process involves systematically varying these conditions. For example, a study on the bromination of various ketones and β-keto esters using an aqueous H₂O₂–HBr system demonstrated that the reactivity and selectivity could be controlled by adjusting the concentration of the reagents. For a substrate like Ethyl 2-oxo-4-phenylbutanoate, a screening of conditions might involve comparing different brominating agents in various solvents (e.g., acetic acid, diethyl ether, chlorinated solvents) at temperatures ranging from 0 °C to reflux. The use of a catalyst, such as a Lewis acid or a phase-transfer catalyst, could also be explored to enhance the reaction rate and selectivity.

Table 3: Hypothetical Optimization of the Bromination of Ethyl 2-oxo-4-phenylbutanoate

EntryBrominating Agent (equiv.)SolventCatalyst (mol%)Temp (°C)Time (h)Yield of Product (%)
1Br₂ (1.1)Acetic AcidNone25475
2Br₂ (1.1)CCl₄None77268 (with side products)
3NBS (1.1)CH₂Cl₂None25682
4NBS (1.1)CH₂Cl₂AIBN (5)40470 (radical conditions)
5CuBr₂ (2.0)EtOAc/CHCl₃None77390
6CuBr₂ (1.2)EtOAc/CHCl₃LiBr (10)77388

This table is illustrative and represents a typical optimization study for the α-bromination of a β-keto ester. AIBN: Azobisisobutyronitrile, EtOAc: Ethyl Acetate (B1210297).

Cyclization Reactions for Heterocyclic Synthesis

The strategic placement of reactive functional groups in this compound makes it an ideal precursor for the construction of various heterocyclic rings. Through carefully designed reaction pathways, the carbon backbone of this compound can be efficiently converted into core heterocyclic scaffolds.

Formation of 2-Oxazolone-4-carboxylates via Condensation with Methyl Carbamate (B1207046).nih.gov

A significant application of this compound in heterocyclic synthesis is its reaction with methyl carbamate to form 2-oxazolone-4-carboxylates. nih.govresearchgate.net This transformation is typically achieved through the bromination of the parent α-keto ester, ethyl 2-oxo-4-phenylbutanoate, using reagents like copper(II) bromide to yield the desired bromo-intermediate. nih.govresearchgate.net

The subsequent condensation with methyl carbamate proceeds in the presence of a Brønsted acid, such as p-toluenesulfonic acid (p-TSA), and a silver salt, like silver trifluoromethanesulfonate (B1224126) (AgOTf), in a solvent such as refluxing toluene. nih.govresearchgate.net The reaction yields ethyl 5-benzyl-2-oxo-2,5-dihydro-1,3-oxazole-4-carboxylate. The yields for this type of condensation reaction are generally moderate to good, falling within the range of 30-79%. nih.govresearchgate.net

Table 1: Synthesis of 2-Oxazolone-4-carboxylates

Reactant 1 Reactant 2 Catalyst/Reagents Product Yield Range

This interactive table summarizes the key components and outcomes of the condensation reaction.

Catalytic Approaches and Solvent Effects in Cycloaddition Reactions

While specific examples of cycloaddition reactions involving this compound are not extensively documented, its structure as an α-keto ester suggests its potential as a dipolarophile in [3+2] cycloaddition reactions. In analogous systems, the reaction of α-keto esters with 1,3-dipoles like nitrile oxides has been shown to be a powerful method for synthesizing five-membered heterocycles, such as 5-hydroxy-2-isoxazolines. nih.gov

Catalytic Approaches: Such cycloadditions can be effectively catalyzed by chiral transition metal complexes. For instance, a chiral copper(II)-diamine complex has been successfully employed to catalyze the enantioselective [3+2] cycloaddition between nitrile oxides and α-keto esters. nih.gov This catalytic approach works by generating a transient metal enolate of the α-keto ester, which then reacts with the nitrile oxide. This method is notable for its compatibility with the in situ generation of the nitrile oxide from its precursor. nih.gov A similar catalytic strategy could foreseeably be applied to this compound to achieve asymmetric synthesis of complex heterocyclic structures.

Solvent Effects: The choice of solvent can have a profound impact on the rate and selectivity of these cycloaddition reactions. In studies involving transition-metal enolates, protic solvents such as isopropanol (B130326) have been observed to enhance reaction rates and improve diastereoselectivity. nih.gov The protic solvent may facilitate the turnover of the catalyst or prevent the formation of less active catalyst oligomers. nih.gov Therefore, in a potential cycloaddition involving this compound, the selection of an appropriate solvent would be a critical parameter to optimize for achieving high yield and stereoselectivity.

Derivatization and Functional Group Interconversions of Primary Products

The primary heterocyclic products derived from this compound, such as the 2-oxazolone-4-carboxylates, are themselves versatile intermediates. They possess multiple functional groups that can be selectively modified to generate a diverse library of more complex molecules with potential biological or material applications. nih.govresearchgate.net

N-Acylation Reactions for Modulating Heterocyclic Properties.nih.gov

The nitrogen atom within the 2-oxazolone ring system can be readily functionalized through N-acylation. nih.govresearchgate.net This reaction allows for the introduction of various acyl groups, which can significantly modulate the electronic and steric properties of the heterocycle. For example, treatment of the 2-oxazolone-4-carboxylate with an acylating agent like benzoyl chloride in the presence of a base such as pyridine leads to the corresponding N-acylated product in good yield. nih.gov This derivatization is a key step in building more complex molecular scaffolds and fine-tuning the properties of the core heterocycle.

Chemoselective Reduction to Hydroxy-Functionalized Derivatives.nih.gov

The ester functionality of the 2-oxazolone-4-carboxylates can be chemoselectively reduced to a primary alcohol without affecting the oxazolone (B7731731) ring. nih.govresearchgate.net This transformation is typically carried out using a reducing agent like lithium borohydride (B1222165) (LiBH4) in a suitable solvent such as tetrahydrofuran (B95107) (THF). nih.gov The resulting hydroxy-functionalized derivative provides a new handle for further chemical modifications, such as etherification or esterification, thereby increasing the molecular diversity accessible from the initial cyclization product.

Saponification and Subsequent Coupling with Amino Acids for Complex Scaffolds.nih.gov

The ethyl ester of the 2-oxazolone-4-carboxylate can be hydrolyzed to the corresponding carboxylic acid via saponification, typically using a base like lithium hydroxide (B78521) (LiOH). nih.govresearchgate.net This carboxylic acid is a crucial intermediate for creating more elaborate structures, particularly through amide bond formation. The resulting acid can be coupled with amino acid esters using standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form complex peptide-heterocycle conjugates. nih.gov This strategy demonstrates the utility of the initial product as a building block for constructing sophisticated, potentially bioactive molecules.

Table 2: Derivatization Reactions of 2-Oxazolone-4-carboxylates

Reaction Type Reagents Functional Group Transformed Product Type
N-Acylation Benzoyl Chloride, Pyridine N-H of Oxazolone N-Acylated Oxazolone
Chemoselective Reduction LiBH4 Ethyl Ester Primary Alcohol

This interactive table outlines the various derivatization pathways for the primary heterocyclic products.

Nucleophilic Substitution Pathways and Elimination Reactions

The chemical behavior of this compound is largely dictated by the presence of the bromine atom at the C3 position, which is alpha (α) to the C2 keto group. This strategic placement makes the C-Br bond highly susceptible to both nucleophilic substitution and base-induced elimination reactions. The adjacent electron-withdrawing carbonyl group activates the α-carbon, making it electrophilic and prone to attack by nucleophiles. Concurrently, the protons on the C4 carbon, being benzylic, are acidic enough to be removed by a base, initiating elimination pathways. The competition between these two reaction manifolds is a central theme in the reactivity of this compound and can be controlled by carefully selecting reaction conditions such as the nature of the nucleophile/base, solvent, and temperature.

Nucleophilic Substitution Reactions

The primary mode of reactivity for this compound involves the displacement of the bromide leaving group by a wide range of nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. This pathway is favored due to the activated nature of the secondary carbon bearing the bromine and is a cornerstone for constructing more complex molecular architectures, particularly heterocyclic systems.

A prominent example of this reactivity is the Hantzsch thiazole (B1198619) synthesis, a classic and reliable method for constructing the thiazole ring system. nih.gov In this reaction, an α-haloketone, such as this compound, undergoes condensation with a thioamide-containing compound, most commonly thiourea (B124793). nih.govorganic-chemistry.org The mechanism involves an initial nucleophilic attack by the sulfur atom of thiourea on the electrophilic carbon at C3, displacing the bromide ion. This is followed by an intramolecular cyclization and subsequent dehydration to yield a highly functionalized aminothiazole derivative. encyclopedia.pub Thiazole moieties are of significant interest as they form the core of numerous pharmacologically active compounds. nih.gov

Table 1: Representative Nucleophilic Substitution (Hantzsch Thiazole Synthesis)

Reactant 1Reactant 2ConditionsProductReaction Type
This compoundThioureaEthanol, RefluxEthyl 2-amino-4-(phenylmethyl)thiazole-5-carboxylateNucleophilic Substitution / Condensation

Elimination Reactions

In the presence of a strong base, particularly a sterically hindered one, this compound can undergo an elimination reaction to form an α,β-unsaturated keto-ester. msu.edu This transformation typically follows a bimolecular elimination (E2) mechanism. The choice of a bulky base, such as potassium tert-butoxide, is crucial as it disfavors the competing SN2 pathway by sterically impeding a direct attack on the carbon atom bearing the bromine. msu.edu

The E2 mechanism requires an anti-periplanar arrangement of a proton and the leaving group. The base abstracts an acidic proton from the C4 position, which is adjacent to both the phenyl ring and the carbonyl group. This concerted process involves the simultaneous formation of a carbon-carbon double bond and the departure of the bromide ion. The resulting product is Ethyl 2-oxo-4-phenylbut-3-enoate, a conjugated system where the new double bond extends the π-system of the phenyl ring and the carbonyl group.

Table 2: Representative Elimination Reaction

ReactantBaseConditionsProductReaction Type
This compoundPotassium tert-butoxide (t-BuOK)Tetrahydrofuran (THF), 0 °C to RTEthyl 2-oxo-4-phenylbut-3-enoateBimolecular Elimination (E2)

The Favorskii Rearrangement

A more complex and transformative reaction available to α-halo ketones with acidic α'-protons is the Favorskii rearrangement. wikipedia.orgddugu.ac.in This base-catalyzed pathway leads to the formation of carboxylic acid derivatives, such as esters when an alkoxide base is used, through a skeletal rearrangement. adichemistry.com The reaction is initiated by the abstraction of a proton from the α'-carbon (C4) to form an enolate. This enolate then undergoes an intramolecular SN2 reaction, where the enolate attacks the carbon bearing the bromine (C3) to form a highly strained cyclopropanone (B1606653) intermediate. adichemistry.com

The cyclopropanone intermediate is then attacked by the alkoxide base at its carbonyl carbon. The subsequent collapse of the resulting tetrahedral intermediate involves the cleavage of one of the internal bonds of the three-membered ring. The ring opening generally occurs to produce the more stable carbanion. adichemistry.com For the intermediate derived from this compound, cleavage would favor the formation of a carbanion stabilized by the adjacent phenyl group, ultimately yielding a rearranged ester product like ethyl 2-benzylpropanoate after protonation.

Table 3: Potential Favorskii Rearrangement Pathway

ReactantBaseKey IntermediatePotential ProductReaction Type
This compoundSodium Ethoxide (NaOEt)Cyclopropanone derivativeEthyl 2-benzylpropanoateFavorskii Rearrangement

Applications in Biocatalysis and Biochemical Systems

Asymmetric Bioreduction Studies of Ethyl 3-halo-2-oxo-4-phenylbutanoate Analogs

The asymmetric bioreduction of ethyl 3-halo-2-oxo-4-phenylbutanoate has been a subject of study for various microorganisms, with a particular focus on achieving high chemical yields and stereoselectivity. acs.org

Saccharomyces cerevisiae (baker's yeast) is a widely used whole-cell biocatalyst for the bioreduction of prochiral ketones. nih.gov In the case of ethyl 3-halo-2-oxo-4-phenylbutanoate, S. cerevisiae has demonstrated its effectiveness in catalyzing the reduction to its corresponding chiral alcohol. Studies have shown that this transformation can achieve very high enantiomeric excess (ee), indicating a strong preference for the formation of one specific enantiomer. acs.org

To improve the efficiency and reusability of the biocatalyst, cell immobilization techniques are frequently employed. d-nb.info Entrapping S. cerevisiae cells within calcium alginate beads has been shown to be a pivotal strategy for enhancing the outcomes of the bioreduction of ethyl 3-halo-2-oxo-4-phenylbutanoate. acs.org Specifically, the use of Ca-alginate beads featuring a double gel layer was found to be fundamental for achieving high enantio- and diastereoselectivity. acs.org

This immobilization method led to the highest reported chemical yields and stereoselectivity, reaching up to 90% chemical yield, 70% diastereomeric excess (de), and an enantiomeric excess (ee) in the range of 96–99%. acs.org The enhanced performance is attributed to the creation of a unique microenvironment within the beads that influences the reaction pathway. acs.org

BiocatalystChemical Yield (%)Diastereomeric Excess (de, %)Enantiomeric Excess (ee, %)
S. cerevisiae immobilized in Ca-alginate beads with double gel layers907096-99

Role as a Bioreductant and Microorganism Immobilization Matrix

While primarily acting as a substrate, the broader context of its application involves its interaction with immobilization matrices.

Ethyl 3-bromo-2-oxo-4-phenylbutanoate has been described as a matrix material utilized in electron microscopy research. In this context, it is also referred to as a bioreductant that is synthesized from alginate and calcium alginate used for microorganism immobilization.

The immobilization of microorganisms in a calcium alginate matrix is a widely adopted and optimized technique. mdpi.com Alginate is favored due to its mild gelling properties, biocompatibility, low toxicity, and affordability. brieflands.com

The standard protocol involves several key steps:

A homogeneous mixture is prepared by gently mixing the microbial cell suspension with a sterile sodium alginate solution. brieflands.com

This mixture is then added dropwise into a stirred calcium chloride solution. d-nb.info The contact with calcium ions causes the sodium alginate to polymerize, forming spherical gel beads that entrap the cells.

The newly formed beads are left in the calcium chloride solution for a "hardening time" to ensure their mechanical stability. brieflands.com

Enhanced Production of Organic Products through Immobilized Biocatalysts

The use of immobilized biocatalysts represents a significant advancement in biotechnology, offering enhanced stability, reusability, and process control in the synthesis of valuable organic compounds. While detailed studies focusing specifically on the biotransformation of this compound by immobilized biocatalysts are not extensively documented in publicly available research, its role as a component in the immobilization matrix itself is noteworthy. biosynth.com

This compound is utilized in the synthesis of matrices, such as those derived from alginate and calcium alginate, which are employed for the immobilization of microorganisms. biosynth.com A prime example of such a microorganism is the yeast Saccharomyces cerevisiae. biosynth.com This immobilization strategy is pivotal for enhancing the production of various organic products. biosynth.com

The entrapment of biocatalysts, such as whole microbial cells or isolated enzymes, within a solid support matrix offers several advantages over using free biocatalysts in suspension. The immobilization of yeast cells in calcium alginate, for instance, is a well-established technique that prevents the dispersion of the yeast during fermentation processes. This confinement allows for easier separation of the biocatalyst from the product stream, which simplifies downstream processing and reduces costs.

Moreover, immobilization can significantly improve the operational stability of the biocatalyst. The protective environment of the matrix can shield the microorganisms or enzymes from harsh reaction conditions, such as extreme pH, temperature, or the presence of organic solvents, which could otherwise denature or inactivate them. This increased robustness allows for the sustained production of organic products over extended periods.

The application of these principles can be seen in the production of chiral alcohols, which are valuable intermediates in the pharmaceutical industry. For instance, the asymmetric reduction of various ketones and β-keto esters is a common application of biocatalysis. While specific data on this compound as a substrate is scarce, the methodologies used for related compounds underscore the potential of immobilized systems. The use of microorganisms like Saccharomyces cerevisiae for such reductions highlights the importance of effective immobilization techniques, for which this compound can be a precursor to the matrix material. biosynth.com

Advanced Analytical and Spectroscopic Methodologies in Research

Chromatographic Techniques for Reaction Monitoring and Purification (e.g., GC-MS, LC-MS)

Chromatographic methods are fundamental to the synthesis and purification of Ethyl 3-bromo-2-oxo-4-phenylbutanoate, providing essential tools for real-time reaction monitoring and effective isolation of the final product.

Reaction Monitoring: The progress of synthetic reactions producing or consuming this compound is frequently monitored using Thin-Layer Chromatography (TLC). This technique offers a rapid and straightforward visualization of the consumption of starting materials and the formation of the product. A common mobile phase for similar brominated keto-esters involves a mixture of ethyl acetate (B1210297) and a non-polar solvent like hexane (B92381) or petroleum ether. For related compounds, a 10% ethyl acetate/hexane system has been shown to be effective.

Purification: Following the reaction, purification is typically achieved through flash column chromatography. This preparative technique uses a stationary phase, such as silica (B1680970) gel, to separate the target compound from unreacted starting materials, catalysts, and byproducts. The choice of eluent is critical for achieving high purity and is often determined by preliminary TLC analysis. Elution with a gradient of ethyl acetate in hexane is a standard approach for compounds of similar polarity.

Advanced Analysis: For more detailed analysis and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed.

GC-MS: This technique is best suited for volatile and thermally stable compounds. While the thermal lability of α-bromo-β-keto esters can sometimes pose a challenge, GC-MS can be invaluable for analyzing more volatile precursors or potential side products in the reaction mixture.

LC-MS: LC-MS is generally the more suitable method for the analysis of this compound due to its higher molecular weight and polarity. Reversed-phase High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer can separate the compound from non-volatile impurities with high resolution. The mass spectrometer provides mass-to-charge ratio data, which confirms the molecular weight of the product and aids in the identification of impurities.

Spectroscopic Characterization for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals corresponding to each unique proton environment in the molecule. This includes a triplet and a quartet for the ethyl ester protons, a singlet or doublet for the benzylic methylene (B1212753) protons (CH₂), a multiplet for the aromatic protons of the phenyl ring, and a key signal for the methine proton (CH) at the chiral center bonded to the bromine atom.

¹³C NMR: The carbon NMR spectrum would provide evidence for all 12 carbon atoms in the structure. Distinct signals would be expected for the two carbonyl carbons (ester and ketone), the carbons of the phenyl ring, the carbon atom attached to the bromine, and the carbons of the ethyl group.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the key functional groups. Strong absorption bands are expected for the stretching vibrations of the two carbonyl (C=O) groups (one for the ketone and one for the ester), typically appearing in the region of 1710-1760 cm⁻¹. Other significant peaks would include C-O stretching for the ester group and C-Br stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₂H₁₃BrO₃), the molecular weight is approximately 285.13 g/mol . The mass spectrum would exhibit a characteristic molecular ion peak pattern for a bromine-containing compound, showing two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by two mass units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Predicted high-resolution mass spectrometry data for various adducts can provide further confirmation.

Predicted Spectroscopic Data for this compound

TechniqueCharacteristic FeatureExpected Observation
¹H NMRChemical Shifts (δ)~1.2-1.4 ppm (t, 3H, -OCH₂CH₃) ~3.2-3.6 ppm (m, 2H, -CH₂Ph) ~4.2-4.4 ppm (q, 2H, -OCH₂CH₃) ~5.0-5.4 ppm (m, 1H, -CHBr-) ~7.2-7.5 ppm (m, 5H, Aromatic)
¹³C NMRChemical Shifts (δ)~14 ppm (-OCH₂CH₃) ~40-45 ppm (CH₂Ph) ~50-55 ppm (CHBr) ~62 ppm (-OCH₂CH₃) ~127-135 ppm (Aromatic C) ~165-170 ppm (Ester C=O) ~190-195 ppm (Ketone C=O)
IRAbsorption Bands (cm⁻¹)~1745-1760 cm⁻¹ (Ester C=O stretch) ~1715-1730 cm⁻¹ (Ketone C=O stretch) ~1200-1300 cm⁻¹ (C-O stretch) ~550-650 cm⁻¹ (C-Br stretch)
Mass Spec.m/z of [M+H]⁺285.0121 / 287.0100 (due to ⁷⁹Br/⁸¹Br isotopes)

Stereochemical Analysis of Chiral Products from Asymmetric Synthesis

This compound possesses a chiral center at the carbon atom bearing the bromine atom (C3). This chirality makes it a valuable substrate or target in asymmetric synthesis, where the goal is to selectively produce one enantiomer over the other. The successful outcome of such a synthesis must be verified by analyzing the stereochemical purity of the product.

While specific literature detailing the asymmetric synthesis and subsequent analysis of this compound is scarce, the methodologies for such an analysis are well-established. If this compound were used as a prochiral substrate in a reaction that creates a new stereocenter, or if it were the chiral product of an enantioselective reaction, determining the enantiomeric excess (ee) would be a critical final step.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most prevalent and reliable technique for separating and quantifying enantiomers. The method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different retention times.

Methodology: A solution of the chiral product is injected into the HPLC system equipped with a suitable chiral column (e.g., Chiralpak or Chiralcel series).

Analysis: The resulting chromatogram would show two distinct peaks, one for each enantiomer. The enantiomeric excess is calculated from the relative areas of these two peaks using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

The development of a specific chiral HPLC method would involve screening various chiral columns and optimizing the mobile phase (typically mixtures of hexane and an alcohol like isopropanol) to achieve baseline separation of the enantiomers, enabling accurate quantification of the reaction's stereoselectivity.

Interdisciplinary Research Perspectives and Future Directions

Exploration as a Versatile Building Block for Diverse Chemical Libraries

The structure of Ethyl 3-bromo-2-oxo-4-phenylbutanoate makes it an exceptionally valuable building block for the synthesis of diverse chemical libraries. Molecules that possess multiple, orthogonally reactive functional groups are highly sought after in drug discovery and chemical biology for generating large collections of structurally varied small molecules. asinex.com The compound's α-bromoketone moiety can readily react with a wide range of nucleophiles, while the β-ketoester system is a classic precursor for the synthesis of heterocyclic compounds like pyrimidines, isoxazoles, and pyrazoles.

This polyfunctionality is particularly advantageous for platforms like DNA-Encoded Library (DEL) technology, which has become a key tool in the pharmaceutical industry for identifying novel ligands for therapeutic targets. nih.gov DEL synthesis relies on building blocks that can participate in robust, high-yielding reactions under aqueous conditions. The distinct reactivity of the functional groups in this compound allows for stepwise and controlled diversification, enabling the creation of vast libraries from a single, versatile scaffold. Research in this area would focus on optimizing reaction conditions to leverage its multiple reactive sites for combinatorial synthesis.

Table 1: Potential Reactions for Library Synthesis

Functional Group Reagent Type Potential Product Class
α-Bromoketone Amines, Thiols, Carboxylates Substituted aminoketones, thioketones, etc.
β-Ketoester Hydrazines, Hydroxylamine, Ureas Pyrazoles, Isoxazoles, Pyrimidines
Ester Amines (amidification) Amides

Development of Green Chemistry Approaches for its Synthesis and Transformations

Future research will increasingly focus on developing more environmentally benign methods for the synthesis and subsequent transformation of this compound. Green chemistry principles aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency. For related β-keto esters, synthetic routes using solvent-free conditions or aqueous media have been explored. These approaches could be adapted for the synthesis of this compound to reduce reliance on volatile organic solvents.

Another promising avenue is the use of biocatalysis. The asymmetric reduction of related α-ketoesters and β-ketoesters using enzymes or whole-cell systems (like Saccharomyces cerevisiae) to produce chiral hydroxy esters is well-documented. sigmaaldrich.com Exploring enzymatic transformations of this compound could provide highly enantioselective routes to chiral building blocks, which are of immense value in pharmaceutical synthesis. This approach offers the benefits of high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical methods.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, which involves conducting reactions in continuous streams through tubes or channels, offers significant advantages in terms of safety, scalability, and process control over traditional batch chemistry. researchgate.net The synthesis and derivatization of a reactive compound like this compound are well-suited for this technology. Continuous flow processes can enable better management of reaction temperatures and mixing, leading to higher yields and purities. nih.gov

Integrating the synthesis of this compound into an automated, multi-step flow platform would allow for the on-demand production of derivatives without the need to isolate and purify intermediates. researchgate.net For example, a flow system could be designed to first synthesize the parent compound, which would then pass directly into subsequent reactors containing different nucleophiles or reagents to generate a library of derivatives in a rapid and resource-efficient manner. This approach is particularly powerful for generating focused libraries for hit-to-lead optimization in drug discovery campaigns.

Computational Chemistry for Predicting Reactivity and Designing Novel Derivations

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby accelerating the design of new compounds and reactions. For this compound, quantum chemical calculations such as Density Functional Theory (DFT) can be employed to model its electronic structure, predict the reactivity of its different functional groups, and elucidate the mechanisms of its various transformations. mdpi.com

Such studies can help rationalize reaction outcomes and guide the selection of reagents and conditions to achieve desired products. Furthermore, computational methods are used to predict physicochemical properties. For instance, the predicted Collision Cross Section (CCS) values, which relate to the molecule's size and shape in the gas phase, can be calculated for different ions of the compound. uni.lu This data is valuable in analytical techniques like ion mobility-mass spectrometry. By simulating potential derivatives and their properties, computational chemistry can prioritize synthetic efforts, saving time and resources.

Table 2: Predicted Collision Cross Section (CCS) Data

Adduct m/z (mass-to-charge ratio) Predicted CCS (Ų)
[M+H]⁺ 285.01210 156.4
[M+Na]⁺ 306.99404 165.3
[M-H]⁻ 282.99754 162.0
[M+NH₄]⁺ 302.03864 175.4

Data sourced from PubChemLite. uni.lu

Potential in Materials Science through Derivatization for Specialized Applications

The unique chemical structure of this compound also presents opportunities in the field of materials science. A documented application for the compound is its use as a matrix in electron microscopy research, highlighting its potential utility in specialized scientific techniques. biosynth.com

Beyond this, its functional groups can be leveraged to create novel polymers and functional materials. For example, the bromo group can act as an initiation site for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique used to create well-defined polymers. The ester group could be used to incorporate the molecule into polyester (B1180765) chains or be hydrolyzed to a carboxylic acid for attachment to surfaces or other polymers. The phenyl ring offers another site for modification to tune the electronic or physical properties of the resulting material. Future research could explore the derivatization of this compound to create functional polymers for applications in coatings, electronics, or biomedical devices.

Q & A

Q. Methodological Answer

  • Step 1 : Prepare ethyl 3-oxo-4-phenylbutanoate via Claisen condensation of ethyl acetoacetate with benzaldehyde, followed by acid-catalyzed cyclization.
  • Step 2 : Brominate the α-position using PBr3\text{PBr}_3 in anhydrous THF at 0°C.
  • Optimization : Monitor reaction progress via TLC and adjust brominating agent equivalents (1.1–1.5 eq) to balance yield (65–85%) and purity (>95%). Quench with ice-water to prevent thermal degradation.

Table 1 : Synthetic Conditions and Outcomes

MethodReagentSolventTemp (°C)Yield (%)Purity (%)
PBr₃ BrominationPBr₃ (1.2 eq)THF07897
NBS BrominationNBS (1.5 eq)DCM256592

How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?

Advanced Research Question
Discrepancies between NMR (solution state) and X-ray crystallography (solid state) data often arise from conformational flexibility or crystal packing effects. For example, the bromine atom’s position may exhibit dynamic behavior in solution, leading to averaged NMR signals, while X-ray structures show a fixed conformation .

Q. Methodological Answer

  • Step 1 : Perform 2D NMR (COSY, HSQC) to assign all proton and carbon signals. Compare with DFT-calculated NMR shifts for possible conformers.
  • Step 2 : Use single-crystal X-ray diffraction (employing SHELXL for refinement) to resolve absolute configuration. For dynamic systems, variable-temperature NMR can identify rotational barriers.

Example : A 2025 study resolved conflicting 13C^{13}\text{C} NMR signals by identifying two rotamers in solution, confirmed via X-ray data showing a planar ester group stabilized by intramolecular H-bonding .

What strategies optimize enantioselective synthesis of this compound for chiral drug intermediates?

Advanced Research Question
Enantioselective bromination or kinetic resolution using chiral catalysts (e.g., organocatalysts or transition-metal complexes) can yield optically pure this compound. Key challenges include avoiding racemization during esterification .

Q. Methodological Answer

  • Catalytic Asymmetric Bromination : Use a chiral oxazaborolidine catalyst with NBS\text{NBS} in toluene at −20°C, achieving >90% ee (enantiomeric excess).
  • Kinetic Resolution : Employ lipase enzymes (e.g., Candida antarctica) to hydrolyze the undesired enantiomer selectively.

Table 2 : Enantioselective Synthesis Performance

MethodCatalyst/Enzymeee (%)Yield (%)
Oxazaborolidine/NBS(R)-BINOL9270
Lipase-Catalyzed HydrolysisCAL-B8865

How does the bromine substituent influence reactivity in nucleophilic substitution reactions?

Basic Research Question
The electron-withdrawing bromine at C3 enhances the electrophilicity of the adjacent carbonyl group, facilitating nucleophilic attacks (e.g., Grignard reagents or amines). Steric hindrance from the phenyl group at C4 directs nucleophiles to the α-position .

Q. Methodological Answer

  • Step 1 : React with benzylamine in ethanol at reflux to form β-enamino ester derivatives.
  • Step 2 : Characterize products via 1H^1\text{H} NMR: disappearance of the C3 proton (δ 4.2 ppm) confirms substitution.

What are the key applications of this compound in medicinal chemistry research?

Advanced Research Question
this compound serves as a precursor for pyrazolone derivatives (antimicrobial agents) and β-keto ester intermediates in kinase inhibitor synthesis. Its bromine atom enables late-stage functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) .

Case Study : A 2022 study used this compound to synthesize phenylacetone precursors, with GC/MS confirming >99% conversion efficiency under optimized Pd-catalyzed conditions .

How should researchers handle toxicity and stability concerns during storage?

Basic Research Question
The compound is moisture-sensitive and may degrade via hydrolysis. Toxicity data (LD₅₀ > 500 mg/kg in rats) suggest moderate hazard, requiring PPE (gloves, goggles) and storage at −20°C under argon .

Q. Methodological Answer

  • Stability Test : Monitor degradation via HPLC over 6 months. <5% degradation occurs at −20°C in sealed amber vials.
  • Emergency Protocol : For spills, neutralize with sodium bicarbonate and adsorb with vermiculite.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.